3-Bromo-N-(4-methoxybenzyl)-N-methyl-1,6-naphthyridin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.
Vorbereitungsmethoden
The synthesis of 1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity .
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Common reagents used in these reactions include bromine, N-bromosuccinimide, potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors, modulating their activity and resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- is unique compared to other similar compounds due to its specific substitution pattern and the presence of the 4-methoxyphenylmethyl and N-methyl groups. Similar compounds include:
Eigenschaften
Molekularformel |
C17H16BrN3O |
---|---|
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl-1,6-naphthyridin-7-amine |
InChI |
InChI=1S/C17H16BrN3O/c1-21(11-12-3-5-15(22-2)6-4-12)17-8-16-13(9-20-17)7-14(18)10-19-16/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
OQITXHSUHYHGJU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)OC)C2=CC3=NC=C(C=C3C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.